正三二十烷-D48

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Tricosane-D48 is a molecular compound with the formula C23D48 . It is a variant of n-Tricosane where all the hydrogen atoms are replaced by deuterium .

Molecular Structure Analysis

The molecular structure of n-Tricosane-D48 is similar to that of n-Tricosane, but with deuterium (D) atoms replacing hydrogen (H) atoms . The molecule consists of a chain of 23 carbon atoms, with each carbon atom (except for the ends of the chain) bonded to two hydrogen atoms and two other carbon atoms .Physical And Chemical Properties Analysis

N-Tricosane-D48 has a molecular weight of 372.9 g/mol . The physical and chemical properties of n-Tricosane, the non-deuterated form, include a molecular weight of 324.6 g/mol and a flash point of 113 °C / 235.4 °F .科学研究应用

自旋相关自由基离子对中的量子拍: (Borovkov 等,2018) 探索了正三二十烷对外部磁场的响应。他们研究了掺有发光体的正三二十烷的荧光,发现从液相到晶相转变时量子拍的频率发生了显著变化。

混合物中的结构行为: 使用 X 射线衍射分析了正三二十烷在与其他烷烃(如正二十五烷)的混合物中的结构行为。 (Jouti 等,1995) 发现这些混合物中存在六个正交晶系固溶体。

旋转相中的固态扩散: (Yamamoto & Nozaki,1994) 研究了正三二十烷在二十一烷晶体中的温度依赖性扩散。他们观察到这种扩散在旋转相中大大加速。

旋转相中的无序: (Ryckaert 等,1989) 通过分子动力学计算表明,正三二十烷旋转相中的纵向链运动和构象缺陷的发展显着增加。

与天然沥青的混合物中的相变: (Kuryakov 等,2020) 提出了一项关于正三二十烷和天然沥青混合物中相变的研究,重点关注熔化、结晶和旋转相变的温度。

高压行为: (Basu 等,2020) 使用拉曼光谱研究了正三二十烷的高压行为,观察到在压缩后低能量区域出现新模式,表明在压力下三二十烷链的弯曲构象。

摩擦学性质: (Vasko 等,2019) 探索了正三二十烷的分子结构和摩擦学性质。他们发现正三二十烷单层中的摩擦系数显着降低。

安全和危害

作用机制

Target of Action

n-Tricosane-D48, also known as Tricosane-d48, is a deuterium-labeled compound It is known to provoke a behavioral response in several insect predators and parasitoids .

Mode of Action

The mode of action of n-Tricosane-D48 involves contact and short-lived activity . It acts by inhibiting the action of the enzyme enoyl-acyl carrier-protein reductase (ENR), which is essential for the survival of bacteria and fungi .

Biochemical Pathways

It is known that the compound interferes with the function of the enzyme enr, which plays a crucial role in the fatty acid synthesis pathway .

Pharmacokinetics

It has been suggested that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as n-tricosane-d48, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Given its mode of action, it can be inferred that the compound may lead to the disruption of fatty acid synthesis in bacteria and fungi, thereby inhibiting their growth and survival .

Action Environment

It is recommended to store the compound at room temperature away from light and moisture .

生化分析

Biochemical Properties

n-Tricosane-D48: plays a significant role in biochemical reactions, particularly in the study of lipid metabolism and environmental analysis. It interacts with various enzymes and proteins involved in lipid biosynthesis and degradation. For instance, it can be used as a substrate to study the activity of enzymes like lipases, which catalyze the hydrolysis of lipids. The interactions between n-Tricosane-D48 and these enzymes help in understanding the mechanisms of lipid metabolism and the role of long-chain alkanes in biological systems .

Cellular Effects

The effects of n-Tricosane-D48 on various types of cells and cellular processes are profound. It influences cell function by integrating into cellular membranes, affecting their fluidity and permeability. This integration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of n-Tricosane-D48 in cell membranes can alter the activity of membrane-bound receptors and enzymes, leading to changes in signal transduction and metabolic pathways .

Molecular Mechanism

At the molecular level, n-Tricosane-D48 exerts its effects through binding interactions with biomolecules. It can bind to specific proteins and enzymes, either inhibiting or activating their functions. For instance, n-Tricosane-D48 can inhibit the activity of certain enzymes involved in lipid metabolism, leading to changes in the levels of various metabolites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Tricosane-D48 can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light and heat. Long-term studies have shown that n-Tricosane-D48 can have lasting effects on cellular function, particularly in in vitro studies where it is used to track metabolic changes over extended periods .

Dosage Effects in Animal Models

The effects of n-Tricosane-D48 vary with different dosages in animal models. At low doses, it can be used to study normal metabolic processes without causing significant toxicity. At high doses, n-Tricosane-D48 can have toxic effects, including disruption of cellular membranes and interference with normal metabolic functions. These threshold effects are crucial for determining safe and effective dosages for research purposes .

Metabolic Pathways

n-Tricosane-D48: is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA oxidase, which are involved in the synthesis and degradation of fatty acids. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of lipid metabolism .

Transport and Distribution

Within cells and tissues, n-Tricosane-D48 is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid droplets and cellular membranes, affecting its localization and accumulation. The transport and distribution of n-Tricosane-D48 are essential for understanding its role in cellular processes and its potential effects on cell function .

Subcellular Localization

The subcellular localization of n-Tricosane-D48 is primarily within lipid-rich compartments such as lipid droplets and cellular membranes. This localization is influenced by targeting signals and post-translational modifications that direct n-Tricosane-D48 to specific compartments. The presence of n-Tricosane-D48 in these compartments can affect its activity and function, providing insights into its role in cellular metabolism .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,23-octatetracontadeuteriotricosane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGVVZUWCLSUEI-NARDENEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

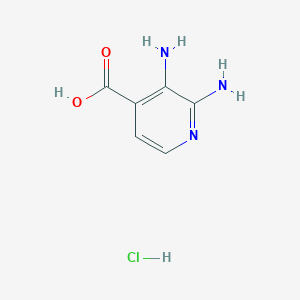

![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)

![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)

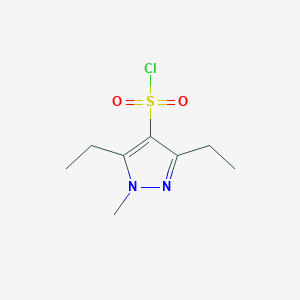

![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)

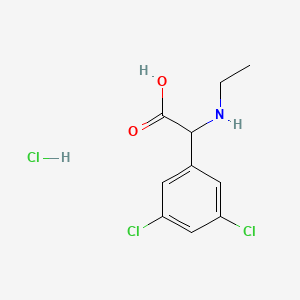

![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)